Magnesium bromide cyclopentylidene(trimethylsilyl)methanide (1/1/1)
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Overview
Description
Magnesium bromide cyclopentylidene(trimethylsilyl)methanide (1/1/1) is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom, a cyclopentylidene group, and a trimethylsilyl methanide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bromide cyclopentylidene(trimethylsilyl)methanide typically involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under inert atmosphere conditions to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
[ \text{R-Br} + \text{Mg} \rightarrow \text{R-MgBr} ]
In this case, the specific reactants would be cyclopentylidene(trimethylsilyl)methane and magnesium bromide.
Industrial Production Methods
Industrial production of Grignard reagents, including magnesium bromide cyclopentylidene(trimethylsilyl)methanide, follows similar principles but on a larger scale. The process involves the use of large reactors equipped with inert gas systems to maintain an oxygen-free environment. The reagents are added in a controlled manner to ensure complete reaction and high yield.
Chemical Reactions Analysis
Types of Reactions
Magnesium bromide cyclopentylidene(trimethylsilyl)methanide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution: Can participate in substitution reactions with various electrophiles.
Coupling Reactions: Forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Conditions: Reactions are usually carried out under inert atmosphere to prevent side reactions with moisture or oxygen.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Coupled Products: Resulting from coupling reactions with other organic molecules.
Scientific Research Applications
Magnesium bromide cyclopentylidene(trimethylsilyl)methanide has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of novel materials with specific properties.
Catalysis: Acts as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of magnesium bromide cyclopentylidene(trimethylsilyl)methanide involves the nucleophilic addition of the organomagnesium compound to electrophilic carbon atoms. The magnesium atom in the compound is highly electropositive, making the carbon atom nucleophilic. This nucleophilic carbon attacks electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity.
Methylmagnesium Bromide: A simpler Grignard reagent used in similar reactions.
Ethylmagnesium Bromide: Another variant used in organic synthesis.
Uniqueness
Magnesium bromide cyclopentylidene(trimethylsilyl)methanide is unique due to the presence of the cyclopentylidene and trimethylsilyl groups, which can impart specific reactivity and selectivity in organic reactions. These groups can also influence the steric and electronic properties of the compound, making it suitable for specialized applications in organic synthesis.
Properties
CAS No. |
91657-00-0 |
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Molecular Formula |
C9H17BrMgSi |
Molecular Weight |
257.53 g/mol |
IUPAC Name |
magnesium;cyclopentylidenemethyl(trimethyl)silane;bromide |
InChI |
InChI=1S/C9H17Si.BrH.Mg/c1-10(2,3)8-9-6-4-5-7-9;;/h4-7H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
FVPIOUNGFAHOEW-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)[C-]=C1CCCC1.[Mg+2].[Br-] |
Origin of Product |
United States |
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